molecular formula C19H23N3O3 B5839297 1-(2-ethoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine

1-(2-ethoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine

Cat. No.: B5839297
M. Wt: 341.4 g/mol
InChI Key: YZGMXWBPEGGFID-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of 1-(2-ethoxyphenyl)piperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Reduction of Nitro Group: 1-(2-ethoxyphenyl)-4-[(4-aminophenyl)methyl]piperazine

    Substitution of Ethoxy Group: Various substituted piperazines depending on the nucleophile used

Scientific Research Applications

1-(2-ethoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its piperazine core.

    Medicine: Could be investigated for its pharmacological properties, such as potential anti-inflammatory or antimicrobial activities.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action for 1-(2-ethoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the body, potentially modulating neurotransmitter activity or enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine
  • 1-(2-ethoxyphenyl)-4-[(4-aminophenyl)methyl]piperazine

Uniqueness

1-(2-ethoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine is unique due to the presence of both an ethoxy group and a nitro group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-25-19-6-4-3-5-18(19)21-13-11-20(12-14-21)15-16-7-9-17(10-8-16)22(23)24/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGMXWBPEGGFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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